molecular formula C9H12BNO2 B8187960 1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid

1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid

Cat. No.: B8187960
M. Wt: 177.01 g/mol
InChI Key: DPEBCKUIHCZCKS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid is a boronic acid derivative of 1,2,3,4-tetrahydroisoquinoline. This compound is characterized by its molecular formula C9H12BNO2 and a molecular weight of 177.01 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boronic acid derivatives . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various substituted isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-isoquinoline-6-boronic acid involves its interaction with various molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The specific pathways involved depend on the particular derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid is unique due to its boronic acid group, which allows it to participate in a variety of chemical reactions, particularly the Suzuki-Miyaura coupling. This makes it a valuable intermediate in organic synthesis and a versatile tool in the development of new compounds .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO2/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11-13H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEBCKUIHCZCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CNCC2)C=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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